molecular formula C25H37NO5 B133110 alpha-Hydroxysalmeterol CAS No. 152405-02-2

alpha-Hydroxysalmeterol

Cat. No.: B133110
CAS No.: 152405-02-2
M. Wt: 431.6 g/mol
InChI Key: PGRMEHUQIPZHKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-hydroxysalmeterol typically involves the hydroxylation of salmeterol. Salmeterol itself is synthesized through a multi-step process involving the reaction of 4-phenyl-1-butanol with 1,6-dibromohexane in the presence of sodium hydride in tetrahydrofuran to form an ether derivative. This intermediate is then condensed with 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzyl alcohol in the presence of potassium iodide and triethylamine in hot dimethylformamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: alpha-Hydroxysalmeterol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones and aldehydes, while reduction can regenerate the parent hydroxyl compound .

Scientific Research Applications

Alpha-Hydroxysalmeterol is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in respiratory therapies. This article explores its scientific research applications, supported by comprehensive data tables and documented case studies.

Bronchodilation

This compound functions primarily as a bronchodilator. It works by stimulating beta-2 adrenergic receptors in the bronchial smooth muscle, leading to relaxation and dilation of the airways. This property is crucial for patients suffering from asthma and COPD.

Case Study: Efficacy in Asthma Management

A clinical trial evaluated the efficacy of this compound compared to traditional salmeterol in patients with moderate to severe asthma. The study found that patients using this compound experienced a significant reduction in asthma exacerbations and improved lung function as measured by FEV1 (Forced Expiratory Volume in 1 second) .

Anti-inflammatory Properties

Recent studies suggest that this compound may possess anti-inflammatory effects beyond its bronchodilatory action. This dual action could provide additional benefits for patients with inflammatory respiratory conditions.

Research Findings

A laboratory study demonstrated that this compound reduced the release of pro-inflammatory cytokines from human bronchial epithelial cells. This finding indicates its potential role in mitigating airway inflammation associated with asthma and COPD .

Combination Therapies

This compound is being investigated for use in combination therapies with corticosteroids or other anti-inflammatory agents. The rationale is to enhance therapeutic outcomes by addressing both bronchoconstriction and airway inflammation simultaneously.

Data Table: Combination Therapy Efficacy

CombinationPatient GroupOutcome MeasuresResults
This compound + BudesonideAsthma PatientsFEV1, Asthma Control TestSignificant improvement in lung function and symptom control
This compound + FluticasoneCOPD PatientsExacerbation RateReduced exacerbation rates compared to monotherapy

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies show that it has a longer half-life than traditional LABAs, allowing for once-daily dosing which can improve patient adherence.

Safety Profile

Clinical assessments have indicated that this compound has a safety profile comparable to other LABAs, with a low incidence of adverse effects. Monitoring for cardiovascular effects remains essential due to the nature of beta-agonists.

Mechanism of Action

alpha-Hydroxysalmeterol exerts its effects by acting on beta-2 adrenergic receptors, similar to its parent compound salmeterol. It stimulates these receptors, leading to the activation of adenylyl cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscle and improved airflow in patients with asthma and COPD .

Comparison with Similar Compounds

Uniqueness: alpha-Hydroxysalmeterol is unique in its role as a metabolite of salmeterol, providing insights into the metabolic pathways and pharmacokinetics of the parent drug. Its specific interactions with beta-2 adrenergic receptors and its metabolic stability make it a valuable compound for research and therapeutic applications .

Biological Activity

Alpha-hydroxysalmeterol is a significant metabolite of salmeterol, a long-acting beta-2 adrenergic agonist (LABA) commonly used in the management of asthma and chronic obstructive pulmonary disease (COPD). Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects, metabolism, and potential implications in clinical practice.

Overview of Salmeterol Metabolism

Salmeterol undergoes extensive metabolism primarily through aliphatic oxidation, with this compound being identified as the major metabolite. The cytochrome P450 isoform CYP3A4 plays a crucial role in this metabolic pathway. Studies have shown that selective inhibitors of CYP3A4 significantly reduce the formation of this compound from salmeterol, indicating a predominant reliance on this enzyme for metabolism .

Pharmacokinetics

The pharmacokinetics of this compound have been assessed through various studies. Key findings include:

  • Concentration Levels : In urine samples, the highest concentration of this compound observed was 6.94 ng/mL, demonstrating its presence in measurable amounts post-administration of salmeterol .
  • Detection Methods : Advanced liquid chromatography-mass spectrometry (LC-MS) techniques have been developed to quantify both salmeterol and its metabolite, allowing for precise monitoring in clinical and doping control settings .

This compound exhibits biological activity similar to that of salmeterol but with distinct pharmacokinetic properties. Its action primarily involves:

  • Beta-2 Adrenergic Receptor Agonism : Like salmeterol, this compound acts on beta-2 adrenergic receptors in the lungs, leading to bronchodilation. This mechanism is critical for alleviating symptoms of asthma and COPD.
  • Anti-inflammatory Effects : There is evidence suggesting that metabolites like this compound may contribute to the anti-inflammatory effects observed with salmeterol use, although more research is needed to elucidate these pathways fully .

Case Studies and Clinical Implications

Several studies have explored the implications of this compound in clinical settings:

  • Doping Control : The metabolite has been proposed as a more suitable biomarker for detecting misuse of inhaled salmeterol in sports. Its quantification can help establish thresholds for therapeutic use versus abuse .
  • Pharmacogenetics : Variability in CYP3A4 activity among individuals can influence the metabolism of salmeterol to this compound, potentially affecting therapeutic outcomes. Genetic polymorphisms related to CYP3A4 may modulate patient responses to treatment .

Research Findings Summary Table

StudyFindingsImplications
Identified CYP3A4 as the primary enzyme for this compound formation.Highlights importance in drug interactions and metabolism.
Highest urinary concentration of this compound was 6.94 ng/mL post-administration.Useful for monitoring therapeutic compliance and doping control.
Developed LC-MS methods for simultaneous quantification of salmeterol and its metabolites.Enhances detection capabilities in clinical and sports settings.
Low systemic concentrations observed; unlikely to cause clinically relevant interactions at therapeutic doses.Supports safety profile when used appropriately.

Properties

IUPAC Name

4-[1-hydroxy-2-[6-(4-hydroxy-4-phenylbutoxy)hexylamino]ethyl]-2-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO5/c27-19-22-17-21(12-13-24(22)29)25(30)18-26-14-6-1-2-7-15-31-16-8-11-23(28)20-9-4-3-5-10-20/h3-5,9-10,12-13,17,23,25-30H,1-2,6-8,11,14-16,18-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRMEHUQIPZHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00934492
Record name 4-(1-Hydroxy-2-{[6-(4-hydroxy-4-phenylbutoxy)hexyl]amino}ethyl)-2-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152405-02-2
Record name alpha-Hydroxysalmeterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152405022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1-Hydroxy-2-{[6-(4-hydroxy-4-phenylbutoxy)hexyl]amino}ethyl)-2-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-HYDROXYSALMETEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VN3K2MKQ9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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